1-((2-Methylfuran-3-yl)methyl)piperazine
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Overview
Description
1-((2-Methylfuran-3-yl)methyl)piperazine is a chemical compound with the molecular formula C10H16N2O and a molecular weight of 180.25 g/mol . It is characterized by the presence of a piperazine ring attached to a 2-methylfuran moiety. This compound is primarily used in research and development, particularly in the fields of medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Methylfuran-3-yl)methyl)piperazine typically involves the reaction of 2-methylfuran with piperazine under specific conditions. One common method involves the use of a solvent such as ethanol, where 2-methylfuran is reacted with piperazine at elevated temperatures to form the desired product . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is often carried out in batch reactors with precise control over reaction parameters to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-((2-Methylfuran-3-yl)methyl)piperazine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced to form derivatives with altered functional groups.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid, while reduction can yield various alcohol derivatives .
Scientific Research Applications
1-((2-Methylfuran-3-yl)methyl)piperazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand its biological activity and potential therapeutic effects
Mechanism of Action
The mechanism of action of 1-((2-Methylfuran-3-yl)methyl)piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-((2-Methylfuran-3-yl)methyl)piperazine: Characterized by the presence of a 2-methylfuran moiety attached to a piperazine ring.
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: Contains a pyrazole ring instead of a furan ring.
Flunarizine: A piperazine derivative with different substituents and pharmacological properties.
Uniqueness
This compound is unique due to its specific structure, which combines the properties of both furan and piperazine rings. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable in various research applications .
Properties
Molecular Formula |
C10H16N2O |
---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
1-[(2-methylfuran-3-yl)methyl]piperazine |
InChI |
InChI=1S/C10H16N2O/c1-9-10(2-7-13-9)8-12-5-3-11-4-6-12/h2,7,11H,3-6,8H2,1H3 |
InChI Key |
AHGLVNMBTVMIGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CO1)CN2CCNCC2 |
Origin of Product |
United States |
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